molecular formula C10H10O5 B2852437 6-Formyl-3-hydroxy-2-methoxyphenyl acetate CAS No. 272785-31-6

6-Formyl-3-hydroxy-2-methoxyphenyl acetate

Cat. No.: B2852437
CAS No.: 272785-31-6
M. Wt: 210.185
InChI Key: LPIRKPUURBAMMR-UHFFFAOYSA-N
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Description

6-Formyl-3-hydroxy-2-methoxyphenyl acetate is an organic compound with the molecular formula C10H10O5 It is a derivative of phenol, characterized by the presence of formyl, hydroxy, and methoxy groups attached to the benzene ring, along with an acetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-3-hydroxy-2-methoxyphenyl acetate typically involves the following steps:

    Starting Material: The synthesis begins with a phenol derivative, such as 3-hydroxy-2-methoxyphenol.

    Formylation: The formyl group is introduced through a formylation reaction, often using reagents like formic acid or formyl chloride under acidic conditions.

    Acetylation: The final step involves acetylation, where the hydroxyl group is esterified using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-3-hydroxy-2-methoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Carboxy-3-hydroxy-2-methoxyphenyl acetate.

    Reduction: 6-Hydroxymethyl-3-hydroxy-2-methoxyphenyl acetate.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

6-Formyl-3-hydroxy-2-methoxyphenyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Formyl-3-hydroxy-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methoxyphenyl acetate: Lacks the formyl group, resulting in different chemical reactivity and biological activity.

    6-Formyl-2-methoxyphenyl acetate: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

    6-Formyl-3-hydroxyphenyl acetate: Lacks the methoxy group, altering its electronic properties.

Uniqueness

6-Formyl-3-hydroxy-2-methoxyphenyl acetate is unique due to the combination of formyl, hydroxy, and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(6-formyl-3-hydroxy-2-methoxyphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-6(12)15-9-7(5-11)3-4-8(13)10(9)14-2/h3-5,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIRKPUURBAMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1OC)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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